molecular formula C20H32O2 B1231974 Stearidonic Acid ethyl ester

Stearidonic Acid ethyl ester

Cat. No.: B1231974
M. Wt: 304.5 g/mol
InChI Key: RIDOSNBWMUADGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Stearidonic acid ethyl ester can be synthesized through the esterification of stearidonic acid with ethanol. This process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of genetically modified crops, such as soybeans, which are engineered to produce high levels of stearidonic acid. The extracted oil is then subjected to chemical processes, including hydrolysis and ethanolysis, to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Stearidonic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Stearidonic acid and ethanol.

    Oxidation: Peroxides and other oxidative derivatives.

    Reduction: Alcohol derivatives of stearidonic acid.

Comparison with Similar Compounds

    Alpha-linolenic acid: Another omega-3 fatty acid found in plant oils.

    Eicosapentaenoic acid: A long-chain omega-3 fatty acid derived from stearidonic acid.

    Docosahexaenoic acid: Another long-chain omega-3 fatty acid important for brain health.

Uniqueness: Stearidonic acid ethyl ester is unique due to its enhanced stability and bioavailability compared to its free acid form. It serves as an efficient precursor to eicosapentaenoic acid, making it a valuable compound for dietary supplements and therapeutic applications .

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

ethyl octadeca-6,9,12,15-tetraenoate

InChI

InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3

InChI Key

RIDOSNBWMUADGT-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)OCC

Synonyms

6,9,12,15-octadecatetraenoic acid

Origin of Product

United States

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